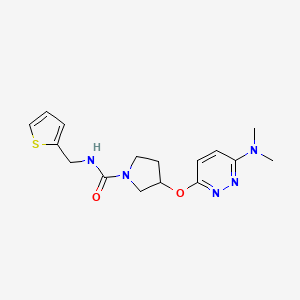

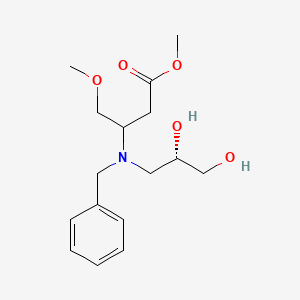

![molecular formula C15H10ClF3O2 B2787779 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone CAS No. 338400-72-9](/img/structure/B2787779.png)

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another compound, “4-(Trifluoromethyl)phenylacetic acid”, undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .Scientific Research Applications

Environmental Behavior and Degradation

Research on chlorinated phenols and benzophenones, which share structural similarities with 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone, highlights their transformation and degradation pathways in environmental settings. For instance, the study on the photochemistry of 4-chlorophenol in water revisited the effect of cyclodextrins on cation and carbene reactions, providing insights into the environmental fate of chlorophenols (Manet et al., 2005). Another study focused on the oxidation of chlorobenzene with Fenton's reagent, showcasing the degradation mechanisms of chlorobenzene and its oxidation products by hydroxyl radicals (Sedlak & Andren, 1991).

Photocatalytic Applications

Photocatalytic degradation studies, such as the removal of 4-chlorophenol in aqueous solutions using a step-scheme BiVO4/WO3 heterojunction under visible LED light, indicate potential environmental remediation applications. This research demonstrates the efficiency of specific photocatalysts in breaking down chlorophenols, suggesting similar possibilities for compounds like 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone (Dehdar et al., 2021).

Synthetic Applications and Material Science

The synthesis and properties of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines and various dianhydrides present a direct application of trifluoromethylated compounds in material science. This research outlines a novel method for preparing asymmetric fluorinated aromatic diamines, leading to polyimides with good thermal stability and low dielectric constants, relevant for the electronics industry (Bu et al., 2011).

properties

IUPAC Name |

1-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O2/c16-12-6-4-10(5-7-12)14(20)9-21-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSNRQLHARAVMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

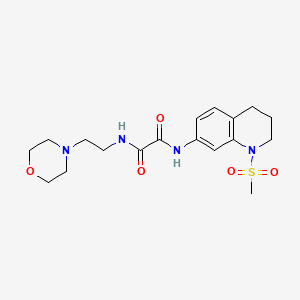

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2787701.png)

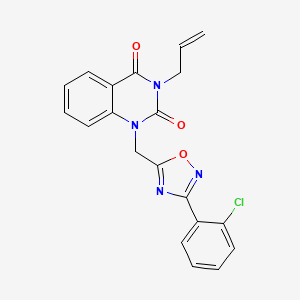

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid](/img/structure/B2787704.png)

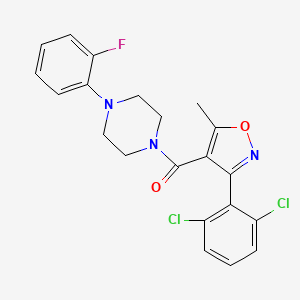

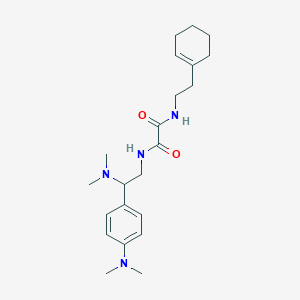

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2787706.png)

![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)

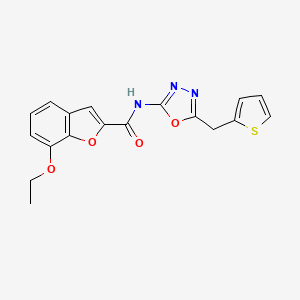

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2787713.png)

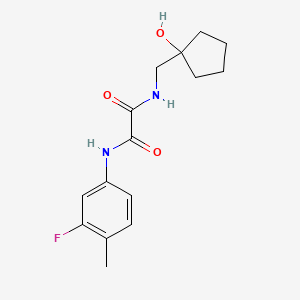

![ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2787717.png)